1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1251144-07-6
VCID: VC2853320
InChI: InChI=1S/C12H20N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-2,10-11H,3-9,13H2
SMILES: C1CC(CN(C1)C(=O)C2CCC=CC2)N
Molecular Formula: C12H20N2O
Molecular Weight: 208.3 g/mol

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

CAS No.: 1251144-07-6

Cat. No.: VC2853320

Molecular Formula: C12H20N2O

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine - 1251144-07-6

Specification

CAS No. 1251144-07-6
Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
IUPAC Name (3-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone
Standard InChI InChI=1S/C12H20N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-2,10-11H,3-9,13H2
Standard InChI Key FWQWOKWGQDKGDF-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2CCC=CC2)N
Canonical SMILES C1CC(CN(C1)C(=O)C2CCC=CC2)N

Introduction

Chemical Identity and Nomenclature

1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is identified through various nomenclature systems in the chemical literature. The compound's IUPAC name is (3-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone, which systematically describes its structural components . This organic compound belongs to the broader class of cycloalkene derivatives functionalized with nitrogen-containing heterocycles. The compound features a distinctive combination of a cyclohex-3-ene moiety connected to a piperidin-3-amine structure through a carbonyl linkage, creating an amide functional group.

Identification Parameters

The compound is commercially available as a research chemical with specific catalog identifiers. For instance, it is listed under catalog number 2335DQ by certain chemical suppliers . These identifiers facilitate consistent referencing in research contexts and ensure proper tracking in laboratory environments.

Structural Characteristics

The molecular structure of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine consists of several key components that define its chemical behavior and potential applications.

Functional Groups and Moieties

The compound contains three principal structural elements:

  • A cyclohex-3-ene ring featuring an unsaturated bond at the 3-position

  • A carbonyl group (C=O) connecting the cyclohexene to the piperidine ring

  • A piperidine ring with an amino group (-NH₂) at the 3-position

These structural features contribute to the compound's chemical reactivity and potential biological interactions. The presence of the unsaturated bond in the cyclohexene ring introduces potential for addition reactions, while the carbonyl group provides sites for nucleophilic attack. The primary amine functionality offers possibilities for further derivatization through various reactions, including acylation and alkylation.

Structural Comparison

When compared to related compounds such as 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-one, which has a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol , our compound differs primarily in the substitution pattern on the piperidine ring. While 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine has an amino group at the 3-position, the related compound features a ketone functionality at the 4-position.

Physical and Chemical Properties

The physical and chemical properties of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine influence its handling, storage, and potential applications in various contexts.

Chemical Properties

As an amide derivative with multiple functional groups, 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine exhibits a range of chemical behaviors. The presence of the cyclohexene moiety introduces unsaturation that can participate in addition reactions, while the primary amine group can undergo typical amine reactions including nucleophilic substitutions.

Table 1.1: Key Properties of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine

PropertyValue/DescriptionReference
IUPAC Name(3-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone
Catalog Number2335DQ
Physical StateSolid (presumed based on structure)
Primary Functional GroupsAlkene, amide, primary amine
Hazard ClassificationSkin irritation (Category 2), Eye irritation (Category 2A), STOT-SE (Category 3)
Synthetic ApproachStarting MaterialsKey ReagentsConsiderations
Direct Amide CouplingCyclohex-3-ene-1-carboxylic acid and piperidin-3-amineCoupling agents (e.g., EDC/HOBt, DCC)Protection of primary amine may be necessary
Acyl Chloride PathwayCyclohex-3-ene-1-carbonyl chloride and piperidin-3-amineBase (e.g., triethylamine)Requires prior activation of carboxylic acid
Ester ActivationMethyl cyclohex-3-ene-1-carboxylate and piperidin-3-amineCatalytic baseHigher temperatures may be required

Chemical Reactivity

The reactivity of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine is governed by its functional groups, particularly the cyclohexene double bond, the amide linkage, and the primary amine.

Alkene Reactivity

The cyclohex-3-ene component can participate in typical alkene reactions, including:

  • Hydrogenation

  • Epoxidation

  • Halogenation

  • Hydration

These transformations could be utilized to create derivatives with modified ring structures.

Amine Reactivity

The primary amine at the 3-position of the piperidine ring can undergo numerous transformations:

  • Acylation to form amides

  • Alkylation to form secondary or tertiary amines

  • Reductive amination with aldehydes or ketones

  • Formation of imines or Schiff bases

This reactive site offers considerable potential for the development of compound libraries based on the 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine scaffold.

Structural Analogs and Derivatives

Several structural analogs of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine are documented in the chemical literature, suggesting potential research directions for this compound class.

Documented Analogs

  • 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-one - A ketone-containing analog with a molecular weight of 207.27 g/mol and formula C₁₂H₁₇NO₂

  • 2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one - A more complex derivative with molecular formula C₂₁H₂₇N₅O₂ and molecular weight 381.5

The existence of these related structures suggests that 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine may serve as a valuable building block or intermediate in the synthesis of more complex bioactive compounds.

Future Research Directions

The analysis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine suggests several promising avenues for future research.

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into structure-activity relationships:

  • Saturation of the cyclohexene ring

  • Modification of the position or nature of the amine group

  • Introduction of additional functional groups on either ring system

These modifications could help identify optimal structures for specific applications.

Biological Screening

Comprehensive biological screening of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-3-amine against various targets would help establish its potential utility in drug discovery:

  • Enzyme inhibition assays

  • Receptor binding studies

  • Cell-based functional assays

  • Antimicrobial screening

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